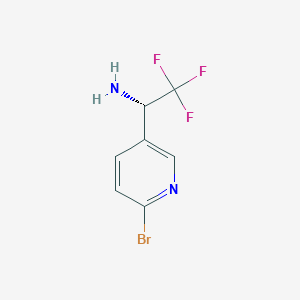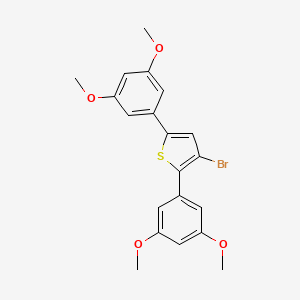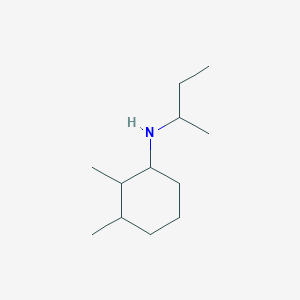
2-Cyanoselenophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoselenophene: is an organic compound that belongs to the selenophene family, which are heterocyclic compounds containing selenium. The compound is characterized by a five-membered ring structure with selenium and a cyano group attached to the second carbon atom. This unique structure imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoselenophene typically involves the reaction of selenophene with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyano group. The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental safety during the production process.
化学反応の分析
Types of Reactions: 2-Cyanoselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of selenophene derivatives with reduced functional groups.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Selenophene oxides
Reduction: Reduced selenophene derivatives
Substitution: Various substituted selenophenes depending on the nucleophile used
科学的研究の応用
2-Cyanoselenophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex selenophene derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices and solar energy conversion.
作用機序
The mechanism of action of 2-Cyanoselenophene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial properties by damaging the cellular components of pathogens.
類似化合物との比較
2-Cyanothiophene: Similar to 2-Cyanoselenophene, but contains sulfur instead of selenium. It exhibits different electronic properties and reactivity due to the presence of sulfur.
2-Cyanofuran: Contains oxygen instead of selenium. It has distinct chemical properties and is used in different applications compared to this compound.
2-Cyanopyrrole: Contains nitrogen instead of selenium. It has unique reactivity and is studied for its potential biological activities.
Uniqueness of this compound: The presence of selenium in this compound imparts unique electronic properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules. These unique properties make this compound a valuable compound for exploring new scientific applications and developing advanced materials.
特性
CAS番号 |
7651-60-7 |
|---|---|
分子式 |
C5H3NSe |
分子量 |
156.05 g/mol |
IUPAC名 |
selenophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NSe/c6-4-5-2-1-3-7-5/h1-3H |
InChIキー |
ZOXOSXWQXKBXTI-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


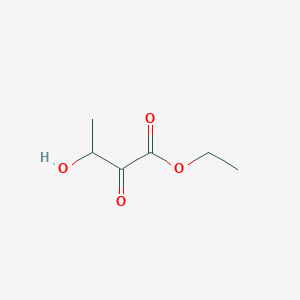
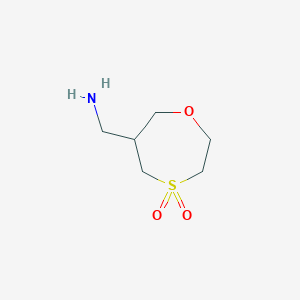
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
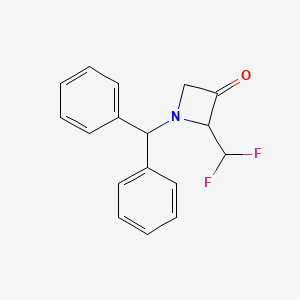
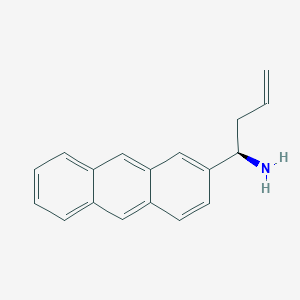
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)

![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
